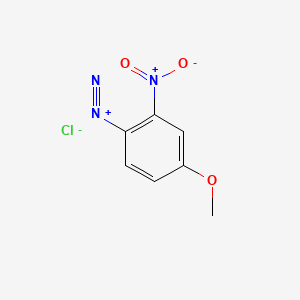
Benzenediazonium, 4-methoxy-2-nitro-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenediazonium, 4-methoxy-2-nitro-, chloride is an organic compound with the molecular formula C7H6ClN3O3. It is a diazonium salt, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of azo compounds. This compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-methoxy-2-nitro-, chloride typically involves the diazotization of 4-methoxy-2-nitroaniline. The process includes the following steps:
Nitration: 4-methoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methoxy-2-nitroaniline.
Diazotization: The 4-methoxy-2-nitroaniline is then treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated reactors and precise temperature control systems is common in industrial production.
化学反応の分析
Types of Reactions
Benzenediazonium, 4-methoxy-2-nitro-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH).
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or sodium carbonate (Na2CO3).
Reduction Reactions: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.
Major Products
Substitution Reactions: Products include 4-methoxy-2-nitrobenzene derivatives.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.
科学的研究の応用
Benzenediazonium, 4-methoxy-2-nitro-, chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules through diazonium coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzenediazonium, 4-methoxy-2-nitro-, chloride involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group (-N2+) is highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds. The nitro group (-NO2) can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy and nitro substituents, making it less reactive in certain coupling reactions.
4-Methoxybenzenediazonium chloride: Similar but lacks the nitro group, affecting its redox properties.
2-Nitrobenzenediazonium chloride: Lacks the methoxy group, influencing its solubility and reactivity.
Uniqueness
Benzenediazonium, 4-methoxy-2-nitro-, chloride is unique due to the presence of both methoxy and nitro substituents on the benzene ring. These groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wide range of chemical transformations, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
119-25-5 |
|---|---|
分子式 |
C7H6ClN3O3 |
分子量 |
215.59 g/mol |
IUPAC名 |
4-methoxy-2-nitrobenzenediazonium;chloride |
InChI |
InChI=1S/C7H6N3O3.ClH/c1-13-5-2-3-6(9-8)7(4-5)10(11)12;/h2-4H,1H3;1H/q+1;/p-1 |
InChIキー |
ZYENKTADQJQLNS-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


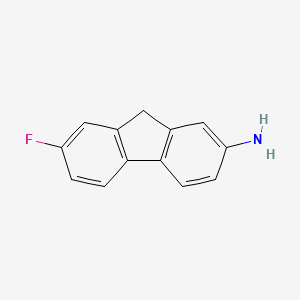
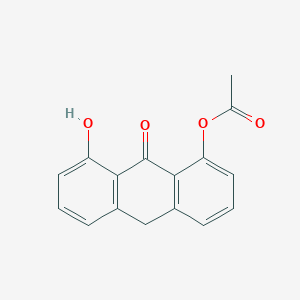
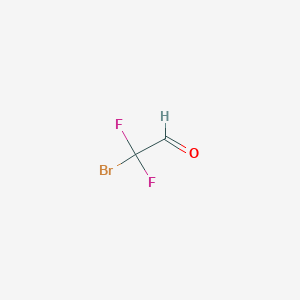
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
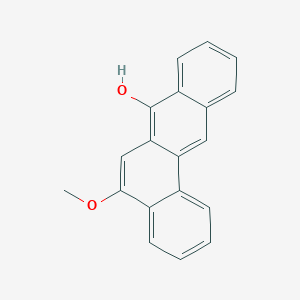
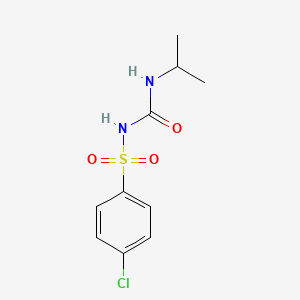
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
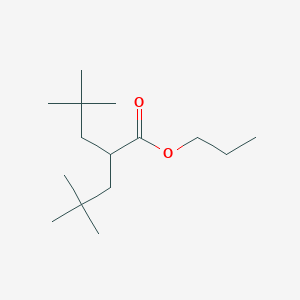


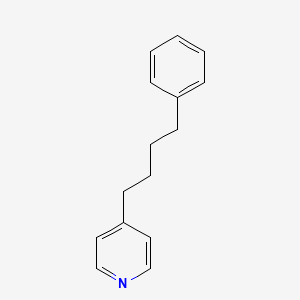

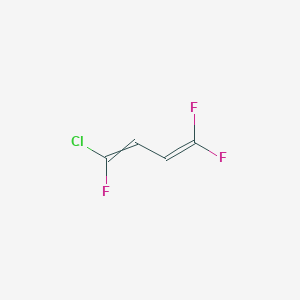
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
